

solubility of 3-Benzyloxy-4-methoxybenzaldehyde in organic solvents

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Compound of Interest

Compound Name: 3-Benzyloxy-4-methoxybenzaldehyde

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Solubility of 3-Benzyloxy-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Benzyloxy-4-methoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the expected solubility based on structurally related compounds, details a robust experimental protocol for accurate solubility determination, and presents a visual workflow of the experimental process.

Core Data Presentation: Solubility Profile

Direct quantitative solubility data for **3-Benzyloxy-4-methoxybenzaldehyde** is not extensively available in peer-reviewed literature. However, by examining the solubility of structurally similar benzaldehyde derivatives, we can infer its likely behavior in various organic solvents. The presence of a polar aldehyde group and two ether linkages (methoxy and benzyloxy) suggests moderate polarity. The bulky, nonpolar benzyloxy group will also significantly influence its solubility.

The following table summarizes qualitative and quantitative solubility data for related compounds, providing a basis for solvent selection in studies involving **3-Benzyloxy-4-methoxybenzaldehyde**.

Compound	Solvent	Temperature (°C)	Solubility	Data Type
3-Benzyloxy-4-methoxybenzaldehyde	Chloroform	Not Specified	Soluble[1][2]	Qualitative
Methanol	Not Specified	Soluble[1][2]	Qualitative	Qualitative
Veratraldehyde (3,4-Dimethoxybenzaldehyde)	Cold Water	Ambient	Insoluble[3]	
Hot Water	-	Soluble[3][4]	Qualitative	
Ethanol	Not Specified	Soluble[4][5]	Qualitative	
Ether	Not Specified	Soluble[4]	Qualitative	
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)	Water	20	2.27 g/L[6]	Quantitative
Acetone	Not Specified	High solubility[7]	Qualitative	Qualitative
Methanol	Not Specified	Soluble	Qualitative	
Xylene	Not Specified	Low solubility[7]	Qualitative	
Diethyl Ether	Not Specified	Soluble[7]	Qualitative	

Expected Solubility of **3-Benzyloxy-4-methoxybenzaldehyde**:

Based on the data from analogous compounds, **3-Benzyloxy-4-methoxybenzaldehyde** is expected to exhibit good solubility in polar aprotic solvents (like acetone and ethyl acetate) and in alcohols (like methanol and ethanol). Its solubility in nonpolar solvents (such as hexanes) is

likely to be limited due to the presence of the polar functional groups. The large benzyloxy group may enhance solubility in aromatic solvents like toluene compared to smaller benzaldehyde derivatives.

Experimental Protocol: Determination of Equilibrium Solubility via the Gravimetric Method

The following protocol details a reliable method for determining the equilibrium solubility of **3-Benzyloxy-4-methoxybenzaldehyde** in a given organic solvent.

1. Materials and Equipment:

- **3-Benzyloxy-4-methoxybenzaldehyde** (crystalline solid)
- Selected organic solvent (analytical grade)
- Analytical balance (accurate to ± 0.0001 g)
- Temperature-controlled shaker or water bath
- Screw-cap vials or flasks
- Syringe filters (chemically compatible with the solvent)
- Pre-weighed evaporation dishes or vials
- Drying oven
- Desiccator

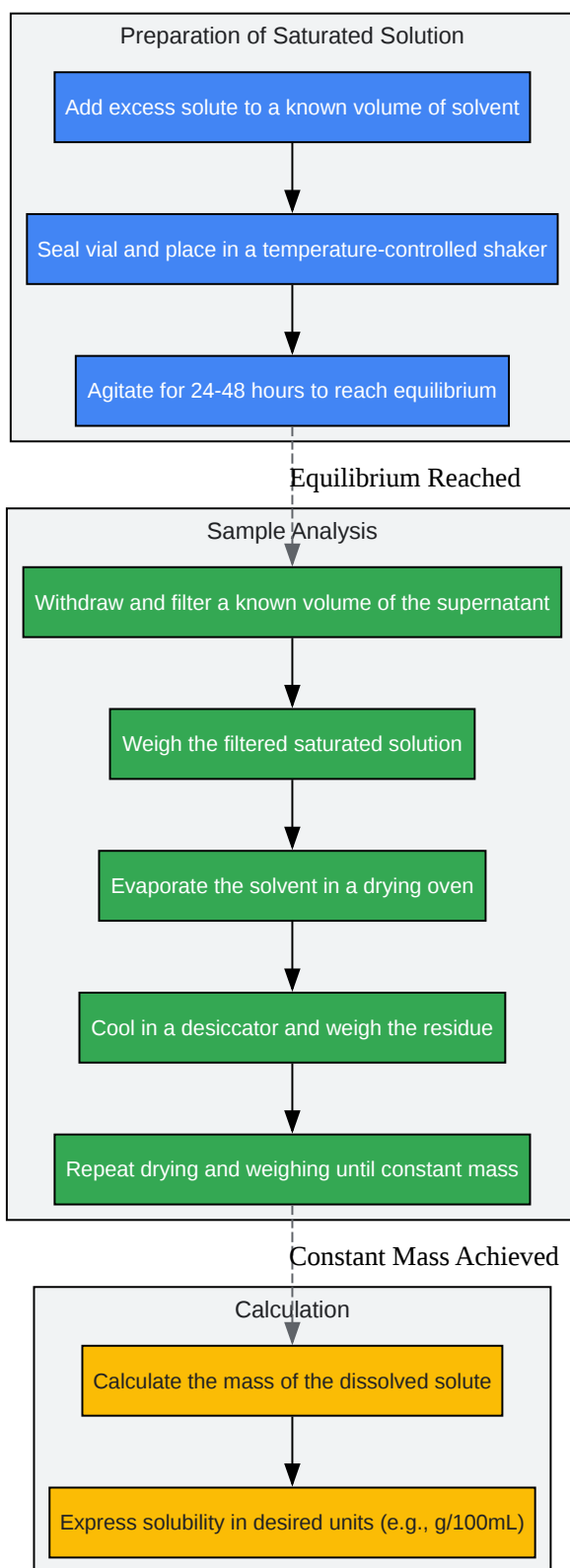
2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of crystalline **3-Benzyloxy-4-methoxybenzaldehyde** to a screw-cap vial containing a known volume (e.g., 5 or 10 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
- Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Collection and Analysis:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
 - Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish.
 - Record the exact mass of the filtered saturated solution.
 - Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
 - Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.
 - Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **3-Benzoyloxy-4-methoxybenzaldehyde** by subtracting the initial mass of the empty evaporation dish from the final constant mass.
 - The solubility can then be expressed in various units, such as grams per 100 mL of solvent or as a mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the gravimetric method for solubility determination.



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Caption: Workflow for the gravimetric determination of solubility.

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